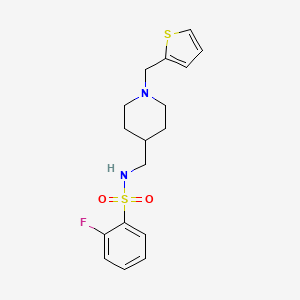

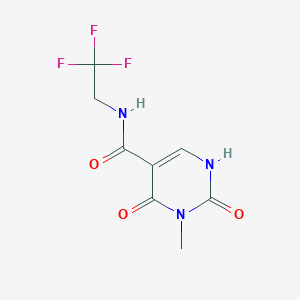

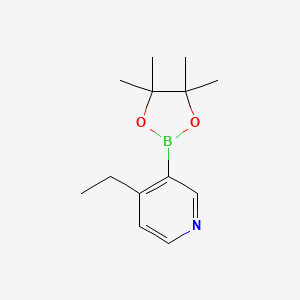

![molecular formula C20H16N2O3S B2481086 8-甲氧基-3-[3-(3-甲基苯基)-2-硫代亚甲基-1H-咪唑-5-基]咯替-2-酮 CAS No. 688791-66-4](/img/structure/B2481086.png)

8-甲氧基-3-[3-(3-甲基苯基)-2-硫代亚甲基-1H-咪唑-5-基]咯替-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction Chromen-2-one derivatives are a class of organic compounds characterized by a chromene core structure fused with a 2-one moiety. These compounds are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and materials science. The compound incorporates additional functional groups that likely contribute to its unique properties and reactivity.

Synthesis Analysis The synthesis of chromen-2-one derivatives often involves catalytic reactions, multi-component condensations, or cyclization processes involving various starting materials such as salicylaldehyde, CH acids, and alkynes. For instance, efficient one-pot synthesis methods have been reported using catalysis by compounds like 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride to produce chromen-2-one derivatives with good yields and short reaction times (Wan et al., 2014).

Molecular Structure Analysis The molecular structures of chromen-2-one derivatives have been elucidated using techniques such as X-ray diffraction, revealing details like crystal systems, space groups, and intermolecular interactions. These structures often show interesting features like coplanarity of certain rings and the orientation of substituents which can influence the compound's reactivity and physical properties (Xiang-Shan Wang et al., 2005).

Chemical Reactions and Properties Chromen-2-one derivatives participate in various chemical reactions, including Friedel-Crafts acylation, annulation, and domino reactions that enable the introduction of diverse substituents into the chromene framework. These reactions are often regioselective and can be promoted by Lewis acids or catalyzed by novel acidic and heterogeneous catalysts (Bam & Chalifoux, 2018).

Physical Properties Analysis The physical properties of chromen-2-one derivatives, such as crystal structures and conformations, have been studied extensively. These compounds can exhibit various crystal systems and are stabilized by hydrogen bonds and other non-covalent interactions, which can affect their solubility, stability, and reactivity (Ladd & Povey, 1975).

Chemical Properties Analysis The chemical properties of chromen-2-one derivatives, including their reactivity and potential as intermediates for further chemical transformations, have been explored in depth. These compounds often display significant biological activities, such as antibacterial and antioxidant properties, making them valuable for pharmaceutical applications. However, the chemical properties can be influenced by the nature and position of substituents on the chromene core (Al-ayed, 2011).

科学研究应用

抗菌效果

与8-甲氧基-3-[3-(3-甲基苯基)-2-硫代基-1H-咪唑-5-基]香豆素-2-酮相关的化合物显示出显著的抗菌特性。例如,4-羟基香豆素-2-酮的衍生物已经显示出对金黄色葡萄球菌、大肠杆菌和蜡样芽孢杆菌等菌株具有高水平的细菌抑制和杀菌活性(Behrami & Dobroshi, 2019)。

抗病毒特性

特定的该化合物衍生物,尤其是含有多氟黄酮的化合物,已被研究其抗病毒特性。这些化合物已显示出对流感A(H1N1)和柯萨奇B3病毒有良好的效果(Shcherbakov et al., 2020)。

抗微生物和抗真菌活性

已经对相关化合物的各种合成衍生物进行了筛选,以评估其抗微生物、抗真菌和抗疟疾活性。这些化合物在这些领域显示出潜力,表明具有广泛的生物活性(Shah et al., 2016)。

在荧光探针中的应用

该化合物的衍生物已被用于开发用于检测肿瘤细胞中缺氧或硝基还原酶(NTR)的荧光探针。这种应用对生物医学研究领域尤为重要,特别是在成像与疾病相关的缺氧方面(Feng et al., 2016)。

抗凝血活性

与问题化合物的核心结构相关的异噁唑啉香豆素衍生物已被合成并评估其抗菌和抗凝血活性。这突显了该化合物在开发新的治疗剂方面的潜力(Zghab et al., 2017)。

作用机制

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the broad spectrum of biological activities associated with similar compounds, it’s possible that this compound could have diverse effects at the molecular and cellular levels .

未来方向

属性

IUPAC Name |

8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-12-5-3-7-14(9-12)22-11-16(21-20(22)26)15-10-13-6-4-8-17(24-2)18(13)25-19(15)23/h3-11H,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYSGRDSQHBDEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(NC2=S)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

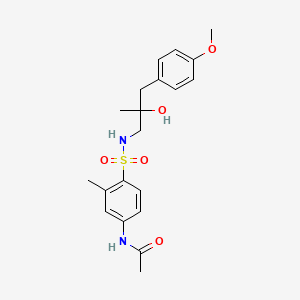

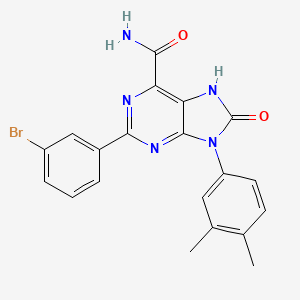

![3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid](/img/structure/B2481011.png)

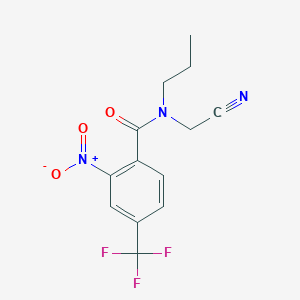

![2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2481025.png)